molecular formula C8H12O2 B084448 Ethyl cyclopent-1-enecarboxylate CAS No. 10267-94-4

Ethyl cyclopent-1-enecarboxylate

Cat. No.: B084448
CAS No.: 10267-94-4
M. Wt: 140.18 g/mol
InChI Key: PHXHZIALCFFYRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl cyclopent-1-enecarboxylate is an organic compound with the molecular formula C8H12O2. It is a colorless to almost colorless liquid that is used in various chemical reactions and industrial applications. The compound is known for its unique structure, which includes a cyclopentene ring with an ethyl ester functional group.

Preparation Methods

Ethyl cyclopent-1-enecarboxylate can be synthesized through several methods. One common synthetic route involves the reaction of ethanol with 3-cyclopentene-1-carboxylic acid. The reaction typically requires a catalyst and specific reaction conditions, such as controlled temperature and pressure . Industrial production methods may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity .

Chemical Reactions Analysis

Ethyl cyclopent-1-enecarboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl cyclopent-1-enecarboxylate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Research into potential pharmaceutical applications, including the development of new drugs and therapeutic agents.

    Industry: Used in the production of various chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of ethyl cyclopent-1-enecarboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for certain enzymes, leading to the formation of various products through enzymatic reactions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Ethyl cyclopent-1-enecarboxylate can be compared with other similar compounds, such as:

Properties

IUPAC Name

ethyl cyclopentene-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O2/c1-2-10-8(9)7-5-3-4-6-7/h5H,2-4,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHXHZIALCFFYRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40298323
Record name ethyl cyclopent-1-enecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40298323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10267-94-4
Record name 10267-94-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122558
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ethyl cyclopent-1-enecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40298323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl cyclopent-1-enecarboxylate
Reactant of Route 2
Ethyl cyclopent-1-enecarboxylate
Reactant of Route 3
Reactant of Route 3
Ethyl cyclopent-1-enecarboxylate
Reactant of Route 4
Ethyl cyclopent-1-enecarboxylate
Reactant of Route 5
Ethyl cyclopent-1-enecarboxylate
Reactant of Route 6
Ethyl cyclopent-1-enecarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.